1-Bromo-2-diethoxyphosphorylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-bromophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H12BrO3P. It is a phosphonate ester, characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-bromophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-bromobenzyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired phosphonate ester after purification.
Industrial Production Methods
In an industrial setting, the production of diethyl (2-bromophenyl)phosphonate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-bromophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphines.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
Substitution: Produces various substituted phosphonates.
Oxidation: Yields phosphonic acids.
Reduction: Forms phosphines or phosphine oxides.
Scientific Research Applications
Diethyl (2-bromophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which diethyl (2-bromophenyl)phosphonate exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phosphonate group provide reactive sites that can interact with other molecules, facilitating the formation of new chemical bonds. In biological systems, it may inhibit enzymes by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-bromoethyl)phosphonate
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
Uniqueness
Diethyl (2-bromophenyl)phosphonate is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity compared to its alkyl-substituted counterparts. This structural feature allows for specific interactions in both chemical and biological systems, making it a valuable compound in various applications.
Properties
CAS No. |
77526-90-0 |
---|---|
Molecular Formula |
C10H14BrO3P |
Molecular Weight |
293.09 g/mol |
IUPAC Name |
1-bromo-2-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
VAEMTXXZNPDQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.